(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Description
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-10-9-11(14-19-10)12(16)15-5-3-13(4-6-15)17-7-2-8-18-13/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMTZAZSITZREO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of the isoxazole ring, followed by the formation of the spirocyclic structure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory or antimicrobial activity.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can vary depending on the context of its use, such as in medicinal or biological research.
Comparison with Similar Compounds
Biological Activity
(5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a methylisoxazole moiety and a spirocyclic structure, which contribute to its biological properties. The isoxazole ring is known for its versatility in drug design, while the spirocyclic framework enhances molecular interactions with biological targets.
| Component | Description |
|---|---|
| Molecular Formula | C13H18N2O4 |
| Molecular Weight | 250.29 g/mol |
| Structural Features | Isoxazole ring, spirocyclic structure |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Construction of the Spirocyclic Framework : This step may involve the use of specific catalysts and reaction conditions to ensure high yield and purity.
Biological Activity
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The isoxazole component is associated with antimicrobial properties, making it a candidate for developing new antibiotics.
- Neuroactive Properties : The spirocyclic structure suggests potential neuroactivity, which warrants further investigation in neurological models.
Case Studies
- A study utilizing computer-aided prediction methods (PASS) indicated potential interactions with several biological targets, including enzymes involved in metabolic pathways.
- In vitro assays demonstrated that the compound could inhibit specific bacterial strains, suggesting its potential as an antimicrobial agent .
The mechanism by which this compound exerts its effects involves:
- Binding to Enzymes/Receptors : The compound's structure allows it to selectively bind to molecular targets, modulating their activity and leading to various biological effects.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. These studies provide insights into its therapeutic potential and safety profile.
Research Findings
Recent research has focused on elucidating the crystal structure and biological activity of related compounds. For instance, studies on similar spirocyclic compounds have shown promising results in terms of their pharmacological profiles .
Q & A
Q. What are the optimal synthetic routes for (5-Methylisoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core. Key steps include cyclization using reagents like triethylamine in dichloromethane (DCM) under controlled temperatures (20–40°C) . Subsequent coupling with 5-methylisoxazole-3-carbonyl chloride requires anhydrous conditions and catalysts such as DMAP. Yields can be optimized by adjusting reaction times (12–24 hours) and purification via column chromatography .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
- Methodological Answer : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to verify the spirocyclic structure and isoxazole ring connectivity. High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy (±2 ppm). Purity (>95%) should be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. What biological targets are plausible based on structural analogs of this compound?
- Methodological Answer : Analogs with spirocyclic and isoxazole moieties (e.g., 3,9-diazaspiro[5.5]undecane derivatives) show activity at GABA receptors . The 5-methylisoxazole group may confer neuroprotective effects, as seen in structurally related oxazole derivatives . Initial screening should include radioligand binding assays for neurotransmitter receptors and enzyme inhibition assays (e.g., kinases, proteases) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Focus on modifying the (1) spirocyclic core (e.g., replacing oxygen with sulfur) and (2) isoxazole substituents (e.g., varying alkyl groups at position 5). Synthesize analogs using parallel combinatorial chemistry and test them in cell-based assays (e.g., neuroprotection models). Compare results with reference compounds like 4-aminoisoindoline derivatives (anticancer activity) and 1-oxaazetidine derivatives (antibacterial properties) .
Q. How can researchers resolve contradictory data in biological activity assays?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents). Standardize protocols using IC50/EC50 dose-response curves across multiple cell lines (e.g., HEK293, SH-SY5Y). Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-reference with transcriptomic profiling to identify off-target effects .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer : Assess degradation pathways via accelerated stability studies (40°C/75% RH for 4 weeks). For hydrolytic instability in the spirocyclic ether, consider replacing 1,5-dioxa with 1,5-diaza groups. Prodrug approaches (e.g., esterification of the methanone) can enhance metabolic stability. Monitor degradation products using LC-MS/MS .
Q. How to predict the compound’s environmental fate and ecotoxicological impact?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate logP (lipophilicity) and biodegradation potential. Conduct microcosm studies to track abiotic transformations (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna). Pair with high-throughput toxicity screening (e.g., zebrafish embryotoxicity assays) .
Q. What computational methods are recommended for target prediction?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) against databases like ChEMBL or PubChem BioAssay. Validate predictions with molecular dynamics (MD) simulations (GROMACS, AMBER) to assess binding stability. Use machine learning platforms (e.g., DeepChem) to prioritize targets based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
